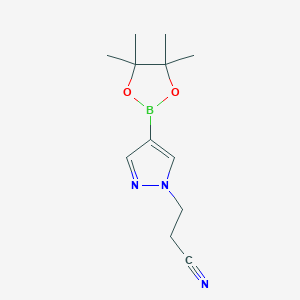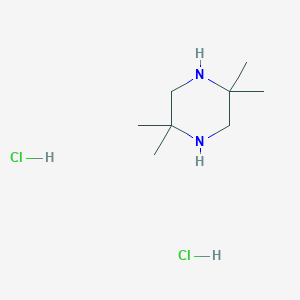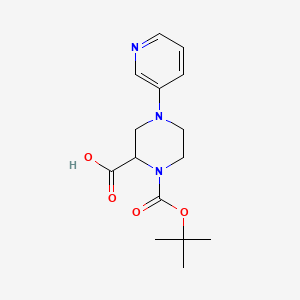
1-(Tert-butoxycarbonyl)-4-(pyridin-3-yl)piperazine-2-carboxylic acid
Vue d'ensemble
Description
1-(Tert-butoxycarbonyl)-4-(pyridin-3-yl)piperazine-2-carboxylic acid (TBPCP) is an organic compound belonging to the class of piperazines that has been studied for its potential applications in various scientific fields, such as synthetic organic chemistry, chemical biology, and drug discovery. Its unique structure and properties make it a versatile and useful reagent for a variety of reactions.
Applications De Recherche Scientifique
Mixed Ligand Complexes
1-(Tert-butoxycarbonyl)-4-(pyridin-3-yl)piperazine-2-carboxylic acid has been utilized in the development of mixed ligand fac-tricarbonyl complexes, such as those involving [M(L1)(L2)(CO)3] (M = Re, 99(m)Tc). These complexes demonstrate potential in labeling bioactive molecules, which is significant for medical imaging and diagnostics (Mundwiler et al., 2004).
ACC Inhibitors
This compound has been incorporated into (4-piperidinyl)-piperazine derivatives, evaluated as acetyl-CoA carboxylase (ACC) inhibitors. These inhibitors are significant for their potential therapeutic applications in metabolic diseases (Chonan et al., 2011).
Synthesis and Antibacterial Activity
In another application, its derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and evaluated for antibacterial and anthelmintic activity. Although it exhibited modest activity, this signifies its potential in developing new antimicrobial agents (Sanjeevarayappa et al., 2015).
Catalysis in Acylation Chemistry
The compound has been utilized in the synthesis of polymethacrylates containing amino-pyridyl derivatives, serving as catalysts in acylation chemistry. This demonstrates its role in facilitating chemical reactions, which is pivotal in organic synthesis (Mennenga et al., 2015).
Anticancer Activity
Piperazine derivatives of this compound have been synthesized and evaluated for anticancer activity. This indicates its potential use in the development of novel anticancer agents (Kumar et al., 2013).
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-ylpiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-7-17(10-12(18)13(19)20)11-5-4-6-16-9-11/h4-6,9,12H,7-8,10H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFIIHVTTWZCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-4-(pyridin-3-yl)piperazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




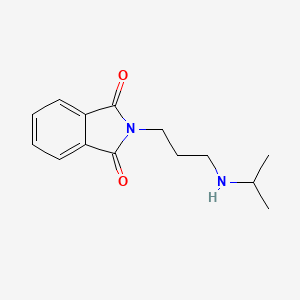
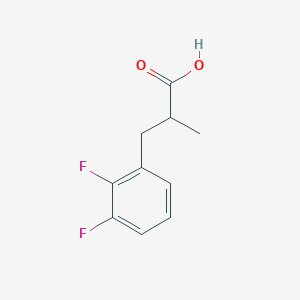
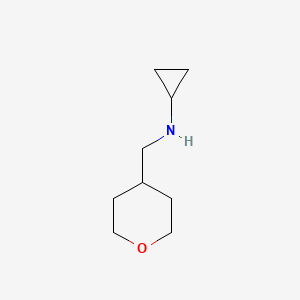

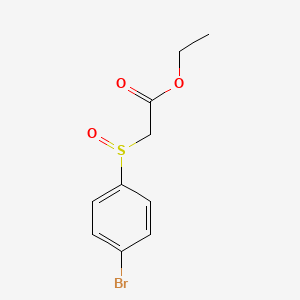
![4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399114.png)
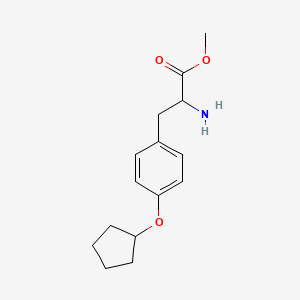
![[1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride](/img/structure/B1399117.png)
![Methyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1399118.png)


